molecular formula C5H5NO2 B1289116 5-Methyl-1,3-oxazole-2-carbaldehyde CAS No. 1030585-89-7

5-Methyl-1,3-oxazole-2-carbaldehyde

Cat. No.: B1289116
CAS No.: 1030585-89-7
M. Wt: 111.1 g/mol
InChI Key: CLRKQIWCZIKAAO-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Core Structures in Chemical Research

The oxazole ring is a fundamental scaffold in medicinal chemistry and materials science. This five-membered heterocycle is present in numerous natural products and synthetic molecules, where it often plays a crucial role in their biological activity. The utility of oxazole-containing compounds is broad, with applications ranging from pharmaceuticals to agrochemicals.

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. researchgate.net The presence of the oxazole ring in drugs like oxaprozin (B1677843), an anti-inflammatory, and cloxacillin, an antibiotic, underscores the therapeutic importance of this structural motif. researchgate.netwikipedia.org The stability and electronic properties of the oxazole ring, combined with its capacity for diverse interactions with biological targets, make it a privileged structure in drug discovery. The development of new synthetic methods to create oxazole derivatives continues to be an active area of research, aiming to expand the library of potential therapeutic agents. researchgate.net

Role of 5-Methyl-1,3-oxazole-2-carbaldehyde as a Synthetic Precursor and Building Block

This compound serves as a crucial intermediate in the synthesis of more elaborate heterocyclic compounds. Its value lies in the reactivity of the aldehyde functional group, which can readily participate in a variety of chemical transformations. smolecule.com This allows for the strategic incorporation of the 5-methyl-1,3-oxazole moiety into larger, more complex molecular architectures.

A significant application of this compound is in the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines. google.comgoogle.com In patented synthetic routes, this compound is employed as a key reactant. google.comgoogle.com Specifically, it is used in reductive amination reactions with amine-substituted pyrazoles to construct the final pyridine (B92270) ring of the target compounds. google.com These resulting pyrazolopyridine structures are investigated for their potential use in various therapeutic combination treatments. google.comgoogle.com This use highlights the role of this compound as a specialized building block for creating complex, biologically relevant molecules. The aldehyde group provides a direct handle for forming new carbon-nitrogen bonds, a common strategy in the assembly of pharmaceutical candidates. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRKQIWCZIKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030585-89-7
Record name 5-methyl-1,3-oxazole-2-carbaldehyde
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Reactivity and Chemical Transformations of 5 Methyl 1,3 Oxazole 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the 2-position of the oxazole (B20620) ring is a key site for various chemical transformations, including oxidation and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 5-Methyl-1,3-oxazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-methyl-1,3-oxazole-2-carboxylic acid. This transformation is typically achieved using strong oxidizing agents.

Common oxidizing agents for this reaction include potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) at elevated temperatures. The reaction involves the conversion of the aldehyde group to a carboxyl group while preserving the integrity of the oxazole ring. Optimized conditions for this oxidation can lead to yields ranging from 70% to 85%.

Table 1: Oxidation of this compound

Reactant Oxidizing Agent Product Yield
This compound Potassium permanganate (KMnO₄) in acidic media 5-Methyl-1,3-oxazole-2-carboxylic acid 70-85%

Condensation Reactions with Nitrogen-Containing Nucleophiles

The electrophilic carbon atom of the aldehyde group readily reacts with nitrogen-containing nucleophiles, such as primary amines and hydrazines, to form new carbon-nitrogen double bonds. These condensation reactions are fundamental in the synthesis of a wide array of derivatives.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic addition of the amine to the aldehyde carbonyl group, forming an unstable carbinolamine intermediate. ijacskros.com Subsequent dehydration of the carbinolamine, often catalyzed by acid, yields the stable imine product. ijacskros.com

For instance, the reaction with ethylenediamine (B42938) in ethanol (B145695) results in the formation of the corresponding Schiff base. Similarly, condensation with aromatic primary amines, such as p-toluidine, can be carried out to produce N-phenylimine derivatives. ijacskros.com

Reacting this compound with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate) results in the formation of hydrazones. researchgate.net These reactions are crucial for synthesizing hybrid heterocyclic compounds. For example, a series of novel quinoline-1,3-oxazole hybrids have been synthesized through the condensation of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with quinolinyl-hydrazines. researchgate.net

Furthermore, hydrazones derived from substituted benzoyl hydrazines and thiadiazole-carboxaldehydes have been synthesized and evaluated for their biological activities. ccspublishing.org.cn These synthetic strategies highlight the importance of hydrazone formation in developing new chemical entities with potential applications in medicinal chemistry. ccspublishing.org.cn

Table 2: Condensation Reactions of this compound

Nucleophile Product Type Example Product Conditions Yield
Ethylenediamine Schiff Base N,N'-Bis((5-methyl-1,3-oxazol-2-yl)methylene)ethane-1,2-diamine Ethanol -
p-Toluidine Imine N-((5-methyl-1,3-oxazol-2-yl)methylene)-4-methylaniline Room temperature, 12 h 82%

Reactivity of the Oxazole Heterocycle

The oxazole ring itself can participate in chemical transformations, although it is generally more stable than the aldehyde functional group. Ring-opening reactions and rearrangements are notable pathways for the modification of the oxazole core.

Ring-Opening Reactions and Rearrangement Pathways

The oxazole ring of this compound can be cleaved under certain conditions. For example, treatment with strong bases like sodium hydroxide (B78521) (NaOH) can lead to the cleavage of the oxazole ring, resulting in the formation of α-amino ketones.

Additionally, oxazole derivatives can undergo rearrangement reactions. The van Leusen oxazole synthesis, a well-known method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), proceeds through a [3+2] cycloaddition reaction. semanticscholar.org This process involves the formation of an oxazoline (B21484) intermediate which then rearranges to the final oxazole product. semanticscholar.org

Halogenation and Substituent Introduction on the Oxazole Ring

The 1,3-oxazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions such as halogenation. While the specific halogenation of this compound is not extensively detailed in dedicated literature, the reactivity can be inferred from studies on related oxazole structures. For instance, electrophilic bromination of 2-phenyloxazole (B1349099) using N-bromosuccinimide (NBS) has been shown to yield the corresponding 5-bromo derivative slideshare.net.

In the case of this compound, the C2 and C5 positions are already substituted with a carbaldehyde and a methyl group, respectively. This leaves the C4 position as the only available site on the heterocyclic ring for direct electrophilic attack. Therefore, it is the anticipated site for the introduction of halogen substituents. The reaction would proceed by attack of an electrophilic halogen species (e.g., Br⁺ from NBS) on the electron-rich C4 position of the oxazole ring.

Table 1: Representative Halogenation Reaction

ReactantReagentPredicted ProductPosition of Substitution
This compoundN-Bromosuccinimide (NBS)4-Bromo-5-methyl-1,3-oxazole-2-carbaldehydeC4

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The feasibility and regioselectivity of substitution reactions on the this compound ring are governed by the electronic properties of both the oxazole nucleus and its substituents.

Electrophilic Substitution: The oxazole ring is generally considered an electron-rich aromatic system, predisposing it to electrophilic attack. However, the substituents on the ring in this compound have opposing electronic effects.

Activating Group: The methyl group at the C5 position is electron-donating through hyperconjugation, thus activating the ring towards electrophilic substitution.

Deactivating Group: The carbaldehyde group at the C2 position is strongly electron-withdrawing via the resonance effect, deactivating the ring.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on an unsubstituted oxazole ring is generally not a favored process. slideshare.net Such reactions typically require the presence of a good leaving group (like a halogen) and/or strong electron-withdrawing groups to sufficiently lower the electron density of the ring. For this compound, which lacks an inherent leaving group, attempts to force a reaction with strong nucleophiles would more likely lead to attack at the electrophilic carbon of the aldehyde group or result in the cleavage of the oxazole ring rather than substitution on the ring itself. slideshare.net

Palladium-Catalyzed Functionalization of the Oxazole Core

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of heterocyclic cores, including oxazoles. ignited.inorganic-chemistry.org These methods often proceed via direct C-H activation, allowing for the formation of new carbon-carbon bonds at specific positions on the ring without the pre-installation of a leaving group.

For this compound, the C4 position is the primary target for such C-H functionalization reactions. The Heck reaction, for example, is a palladium-catalyzed process that couples a C-H bond with an alkene to form a new, more complex alkene. organic-chemistry.orgyoutube.com This provides a direct route to introduce alkenyl substituents onto the oxazole ring. The general mechanism involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by insertion of an alkene and subsequent reductive elimination. In the context of direct C-H activation, the reaction proceeds by coordination of the palladium catalyst to the heterocycle, followed by C-H bond cleavage and subsequent coupling steps. The functionalization of oxazoles at the C4 position has been demonstrated, making this a viable strategy for elaborating the structure of this compound. ignited.in

Table 2: Representative Palladium-Catalyzed C-H Functionalization

Reaction TypeReactantCoupling Partner (Example)Catalyst System (Example)Predicted Product
Heck Reaction (Direct C-H Alkenylation)This compoundStyrenePd(OAc)₂ / Ligand / Base5-Methyl-4-styryl-1,3-oxazole-2-carbaldehyde

Derivatives and Analogues of 5 Methyl 1,3 Oxazole 2 Carbaldehyde

Synthesis and Characterization of Substituted Oxazole (B20620) Derivatives

The synthesis of substituted oxazoles often begins with precursor aldehydes, which are converted into the target oxazole structures through various cyclization and functionalization strategies.

Regioselective Functionalization of the Oxazole Ring

Regioselectivity—the ability to control where new chemical groups attach to a molecule—is crucial in synthesizing specific isomers of substituted oxazoles. Several methods have been developed for the regioselective functionalization of the oxazole scaffold.

One powerful technique involves the directed metalation of the oxazole ring. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc, such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for successive and site-selective metalations at the C2, C5, and C4 positions of the oxazole ring. figshare.comacs.org These metalated intermediates are stable and react with a variety of electrophiles, enabling the introduction of aryl halides, allylic halides, and other functional groups in a controlled manner to produce highly functionalized oxazoles. figshare.comacs.org

Palladium-catalyzed direct arylation is another key method for achieving regioselectivity. By carefully selecting ligands and reaction conditions, it is possible to direct the arylation to either the C2 or C5 position of the oxazole ring. For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate can be controlled to introduce aryl groups at specific positions. organic-chemistry.org

Furthermore, transition-metal-free methods have been developed. A heterocyclization reaction of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of potassium tert-butoxide has been shown to regioselectively produce 2,4,5-trisubstituted oxazoles in high yields. nih.gov High-valent cobalt catalysis has also been employed for the regioselective synthesis of 5-aminooxazoles through a formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides, demonstrating good to excellent yields under mild conditions. nih.gov

Synthesis of Polysubstituted Oxazoles

The aldehyde group on 5-Methyl-1,3-oxazole-2-carbaldehyde is a key handle for building more complex, polysubstituted oxazoles. Many synthetic routes utilize aldehydes as starting points for creating 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. organic-chemistry.orgnih.govorganic-chemistry.org

An expedient method for converting aldehydes directly into 2,4-disubstituted oxazoles involves the condensation of the aldehyde with serine to form an oxazolidine. nih.govacs.org This intermediate is then oxidized to a 2,5-dihydrooxazole, which subsequently converts to the final oxazole product. nih.govacs.org This approach is advantageous as it often does not require the purification of intermediates. nih.govacs.org

Iodine-catalyzed tandem oxidative cyclization represents another efficient route. This method allows for the synthesis of 2,5-disubstituted oxazoles from a wide range of commercially available aromatic aldehydes, showing excellent functional group compatibility. organic-chemistry.org Similarly, a one-pot, transition-metal-free process using t-BuOOH/I₂ can mediate a domino oxidative cyclization to yield various polysubstituted oxazoles. organic-chemistry.org

Research has also demonstrated the synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, which are themselves polysubstituted oxazoles and serve as important intermediates for further derivatization. dntb.gov.uaresearchgate.net These examples underscore the versatility of the oxazole core in generating a wide library of substituted analogues.

Table 1: Selected Methods for the Synthesis of Polysubstituted Oxazoles

Method Starting Materials Key Reagents/Catalysts Substituent Pattern Reference
Direct Conversion Aldehydes, Serine Oxidation (e.g., BrCCl₃, DBU) 2,4-disubstituted nih.govacs.org
Iodine-Catalyzed Cyclization Aromatic Aldehydes I₂ 2,5-disubstituted organic-chemistry.org
Directed Metalation Oxazole TMPMgCl·LiCl or TMPZnCl·LiCl 2,4,5-trisubstituted figshare.comacs.org
Cobalt-Catalyzed Cycloaddition N-(pivaloyloxy)amides, Ynamides Cp*Co(III) 5-aminooxazoles nih.gov

Design and Preparation of Fused Heterocyclic Systems Incorporating the Oxazole Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. The this compound scaffold is an excellent platform for creating such hybrid molecules, where the oxazole ring is fused or linked to other heterocyclic systems like quinolines, pyrazoles, pyrimidines, and triazoles.

Quinoline-Oxazole Hybrid Systems

A significant area of research has been the synthesis of quinoline-oxazole hybrids. One successful approach involves the condensation reaction between 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes and substituted 2-methyl-quinolin-4-yl-hydrazines. dntb.gov.uaresearchgate.net This reaction yields novel quinoline-1,3-oxazole hybrids, demonstrating a robust method for linking these two important heterocyclic moieties. dntb.gov.uaresearchgate.net The synthesis of the precursor, 2-aryl-5-methyl-1,3-oxazole-4-carbaldehyde, is a critical step in this pathway. dntb.gov.uaresearchgate.net

Pyrazole-Oxazole and Pyrimidinamine-Oxazole Derivatives

The fusion of pyrazole (B372694) and pyrimidine (B1678525) rings with the oxazole core has led to the development of novel heterocyclic architectures.

For Pyrazole-Oxazole systems, synthetic strategies often involve building one heterocycle onto a pre-existing, functionalized version of the other.

For Pyrimidinamine-Oxazole derivatives, a common strategy is to construct the pyrimidine ring onto a functionalized oxazole. For example, new oxazolo[5,4-d]pyrimidines have been synthesized starting from 5-amino-2-substituted-oxazole-4-carbonitrile. nih.gov The reaction of this oxazole with triethyl orthoformate yields an intermediate imidoester, which then undergoes ring closure with an amine to form the fused oxazolo[5,4-d]pyrimidine (B1261902) system. nih.gov This scaffold is structurally analogous to purine (B94841) bases, making it a point of interest for biological applications. nih.gov

Table 2: Synthesis of Oxazolo[5,4-d]pyrimidine

Step Reactants Conditions Product Reference
1 5-amino-2-substituted-oxazole-4-carbonitrile, Triethyl orthoformate Reflux Intermediate imidoester derivative nih.gov
2 Intermediate imidoester, Aqueous methylamine Ring closure Oxazolo[5,4-d]pyrimidine nih.gov

Triazole-Oxazole Architectures

The 1,2,3-triazole ring is another popular partner for hybridization, often installed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and reliable method for linking an azide-functionalized molecule with an alkyne-functionalized one. nih.gov

In the context of triazole-oxazole hybrids, this can be achieved by synthesizing an oxazole building block that contains either an azide (B81097) or a terminal alkyne moiety. thieme-connect.com This functionalized oxazole is then reacted with a corresponding triazole precursor (containing the complementary alkyne or azide) via the CuAAC reaction to form the desired triazole-linked hybrid. nih.govthieme-connect.com This modular approach allows for the creation of a diverse library of hybrid compounds by varying the substituents on both the oxazole and triazole components. Research on hybrids of flavonoids linked by a 1,2,3-triazole ring showcases the broad applicability of this synthetic strategy. nih.gov

Isomeric Considerations: Comparative Studies with Related Oxazole Isomers

The structural and electronic properties of this compound are best understood through a comparative analysis with its key isomers: 4-Methyl-1,3-oxazole-2-carbaldehyde, 2-Methyl-1,3-oxazole-5-carbaldehyde, and 2-Methyl-1,3-oxazole-4-carbaldehyde.

Structural Isomerism and Synthetic Divergence

The synthesis of methyl-oxazole-carbaldehyde isomers is highly dependent on the starting materials and the chosen synthetic route, leading to a divergence in the accessibility of each isomer. A common method for introducing a formyl group to an electron-rich heterocyclic ring like oxazole is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. csic.escambridge.org It is a likely synthetic route for producing both this compound and its positional isomer, 4-Methyl-1,3-oxazole-2-carbaldehyde.

The specific starting materials dictate the final isomeric product. For instance, the formylation of 5-methyloxazole (B9148) would yield this compound, while the formylation of 4-methyloxazole (B41796) would result in 4-Methyl-1,3-oxazole-2-carbaldehyde.

The synthesis of other isomers, such as 2-Methyl-1,3-oxazole-4-carbaldehyde, requires different strategies. A notable large-scale preparation of this isomer involves the reduction of the corresponding N-methoxy-N-methyl amide with lithium aluminum hydride. researchgate.net This highlights a significant synthetic divergence, where a completely different set of reagents and reaction conditions are necessary to achieve this specific substitution pattern.

Furthermore, the synthesis of 2,5-disubstituted oxazoles, such as 2-Methyl-1,3-oxazole-5-carbaldehyde, can be achieved through various other methods, including the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org Another approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a C-5 carbanion that can react with various electrophiles. nih.gov

The synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes has also been documented, showcasing yet another synthetic pathway for a differently substituted oxazole carbaldehyde. researchgate.net This divergence in synthetic routes underscores the importance of retrosynthetic analysis in targeting a specific isomer.

IsomerPotential Synthetic Route(s)Key Precursors/Reagents
This compound Vilsmeier-Haack reaction5-Methyloxazole, POCl₃, DMF
4-Methyl-1,3-oxazole-2-carbaldehyde Vilsmeier-Haack reaction4-Methyloxazole, POCl₃, DMF
2-Methyl-1,3-oxazole-4-carbaldehyde Reduction of a Weinreb amide2-Methyl-1,3-oxazole-4-carboxylic acid derivative, LiAlH₄
2-Methyl-1,3-oxazole-5-carbaldehyde Van Leusen Oxazole Synthesis; Deprotonation/AlkylationAldehyde, TosMIC; 2-(Phenylsulfonyl)-1,3-oxazole, Electrophile

Electronic Effects of Substituent Position on Ring Stability

In this compound, the methyl group at the 5-position is thought to stabilize the oxazole ring through hyperconjugation. In contrast, for the 4-methyl isomer, 4-Methyl-1,3-oxazole-2-carbaldehyde, the methyl group's proximity to the nitrogen atom can lead to a more pronounced alteration of the molecule's dipole moment, which in turn affects its solubility and intermolecular interactions.

The carbaldehyde group, being electron-withdrawing, deactivates the ring towards electrophilic attack. Its position, in concert with the activating methyl group, creates a unique electronic profile for each isomer. For example, in this compound, the electron-donating methyl group at C5 and the electron-withdrawing aldehyde at C2 create a push-pull system that influences the ring's aromaticity and reactivity.

IsomerKey Electronic FeaturePredicted Impact on Stability
This compound Methyl group at C5 offers stabilization via hyperconjugation.Enhanced stability.
4-Methyl-1,3-oxazole-2-carbaldehyde Methyl group at C4 may alter the dipole moment more significantly.Potentially different solubility and intermolecular forces.
2-Methyl-1,3-oxazole-5-carbaldehyde Electron-donating group at C2, electron-withdrawing at C5.Different pattern of ring activation/deactivation.
2-Methyl-1,3-oxazole-4-carbaldehyde Electron-donating group at C2, electron-withdrawing at C4.Unique electronic distribution affecting reactivity at other positions.

Biological Activities and Mechanistic Investigations of 5 Methyl 1,3 Oxazole 2 Carbaldehyde Derivatives

Antimicrobial Activity Studies of Oxazole-Based Compounds

Oxazole (B20620) derivatives are recognized for their significant antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens. researchgate.net

Inhibition of Bacterial Strains

Preliminary studies have indicated that compounds derived from 5-Methyl-1,3-oxazole-2-carbaldehyde can inhibit the growth of various bacterial strains. For instance, one study highlighted the antimicrobial potential of a derivative against common pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 25 µg/mL, respectively. The antimicrobial activity of oxazole derivatives is often attributed to their ability to interact with essential bacterial enzymes or disrupt cell wall synthesis.

Some oxazole-containing hybrid molecules have demonstrated notable antibacterial action. For example, hybrids of 1,3,4-oxadiazole (B1194373) and fluoroquinolone have shown excellent activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin (B1664943) and gentamicin. mdpi.com Similarly, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety have exhibited antibacterial effects equivalent to ciprofloxacin (B1669076) against P. aeruginosa and B. subtilis. mdpi.com

Antifungal Properties and Efficacy

In addition to their antibacterial action, oxazole derivatives have demonstrated promising antifungal properties. Studies have shown that certain synthetic derivatives can be effective against various fungal strains. While some derivatives may show weak activity against common fungi like Aspergillus flavus and Candida albicans, others have displayed more significant inhibitory effects. researchgate.net For example, carbazole (B46965) derivatives have shown better activity against C. glabrata than the standard drug chloramphenicol. mdpi.com

The structural features of these compounds play a crucial role in their antifungal efficacy. The presence of specific substituents can enhance their ability to penetrate fungal cell membranes and interfere with vital cellular processes.

Anti-inflammatory Potential of Oxazole Derivatives

Several derivatives of oxazole have been investigated for their anti-inflammatory effects. researchgate.net In one animal model, administration of a this compound derivative resulted in a significant reduction in carrageenan-induced paw edema, indicating potent anti-inflammatory properties.

A series of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Among them, derivatives with 4-chlorophenyl and 4-methoxyphenyl (B3050149) substituents (compounds VIId and VIIe) showed very good anti-inflammatory activity, comparable to the standard drug Diclofenac Sodium. researchgate.net Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed that compounds with a p-chlorophenyl substitution (Ox-6f) and a 3-methoxy-substituted phenyl ring (Ox-6a) displayed significant anti-inflammatory potential. nih.gov The mechanism of action for the anti-inflammatory effects of these derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com

Anticancer Activity Research of Oxazole Hybrid Molecules

The oxazole scaffold is a key component in the development of novel anticancer drugs, often combined with other pharmacophores to enhance efficacy. researchgate.netnih.gov

Evaluation against Cancer Cell Lines

Derivatives of oxazole have been tested against numerous cancer cell lines, with many showing potent cytotoxic activity. nih.gov For instance, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were screened against 60 human cancer cell lines, with methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibiting a broad range of cytotoxic activity. researchgate.net Another study on 4-arylsulfonyl-1,3-oxazoles found that certain derivatives displayed high anti-proliferative activity against specific cancer cell lines, such as non-small cell lung cancer and CNS cancer. biointerfaceresearch.com

Hybrid molecules incorporating the oxazole ring have also shown promise. Quinoline-1,3-oxazole hybrids have been synthesized and evaluated for their anticancer activity, with some compounds demonstrating high potency. researchgate.net Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed as potential anticancer agents due to their structural similarity to purine (B94841) bases. nih.gov

Compound TypeTested Cancer Cell LinesReference
2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates60 cell lines including lung, kidney, CNS, ovary, prostate, breast cancer, leukemia, and melanoma researchgate.net
4-arylsulfonyl-1,3-oxazoles59 cancer cell lines including Non-Small Cell Lung Cancer and CNS Cancer biointerfaceresearch.com
Quinoline-1,3-oxazole hybrids60 cancer cell line panel at the National Cancer Institute (NCI) researchgate.net
Oxazolo[5,4-d]pyrimidinesHT29 colorectal adenocarcinoma, and others nih.gov
Carbazole sulfonamide derivativesHepG-2 (liver), MCF-7 (breast), PC3 (prostate), Caco-2 (colon), and A549 (lung) rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for the rational design of more effective oxazole-based anticancer drugs. nih.gov These studies help to identify the chemical moieties responsible for the biological activity of the compounds.

For example, in a series of carbazole sulfonamide derivatives, SAR studies revealed that the introduction of an N-(4,5-dimethyloxazol-2-yl)benzene sulfonamide moiety to a purine core enhanced anticancer activity. rsc.org In another study of triazole derivatives, it was found that piperidine (B6355638) and pyrrolidine (B122466) substitutions led to the most promising anticancer potential, while a chloro substitution at the para position also yielded significant results. rsc.org

In the case of 5-benzylsulfonyl derivative of 1,3-oxazole-4-carboxylate, molecular docking studies suggested a possible interaction with tubulin and the formation of a complex with CDK2, indicating potential mechanisms for its anticancer activity. researchgate.net For carbazole sulfonamide derivatives, it was found that compounds with a nitro group or chloro substitutions were more potent due to the presence of strong electron-withdrawing groups. rsc.org These findings highlight the importance of specific structural features in determining the anticancer efficacy of oxazole derivatives.

Antiprotozoal and Antitubercular Activity Profiles

The oxazole scaffold is a key feature in numerous compounds investigated for their activity against pathogenic microorganisms, including protozoa and the bacterium Mycobacterium tuberculosis.

While direct studies on the antiprotozoal activity of this compound derivatives are not extensively documented, research on related heterocyclic structures, such as benzoxazole (B165842) and thiazole (B1198619) derivatives, indicates the potential of the oxazole core in this area. For instance, various benzoxazole derivatives have demonstrated inhibitory effects against protozoal species. acs.orgresearchgate.net Similarly, thiazole derivatives, which share structural similarities with oxazoles, have been evaluated for their antimalarial activity against Plasmodium falciparum, with some compounds showing significant inhibitory concentrations (IC50) in the low micromolar range. mdpi.com

More specific data is available for the antitubercular activity of oxazole derivatives. A notable study on oxazoline (B21484) and oxazole analogues revealed that the oxazole core generally confers more potent anti-tuberculosis (TB) activity. Several oxazole derivatives demonstrated impressive sub-micromolar Minimum Inhibitory Concentrations (MICs) against M. tuberculosis. The research highlighted that simple structural modifications could significantly impact efficacy, and many of these compounds were also active against the non-replicating form of the bacterium, a crucial feature for anti-TB agents. nih.gov For example, oxazole derivatives containing a benzyl (B1604629) ester moiety showed remarkable potency. nih.gov

Table 1: Antitubercular Activity of Selected Oxazole Derivatives

CompoundSubstituent (R)MIC (μM) against M. tuberculosisCytotoxicity (IC50 in VERO Cells, μM)
593-Cl<1>121
653,4-di-Cl<1>121
663,5-di-Cl<1>121
682-Cl<1>121
702,4-di-Cl<1>121
584-NO21.7942.3

Mechanistic Insights into Biological Interactions

Understanding the molecular mechanisms behind the biological activity of this compound derivatives is key to their development as therapeutic agents or research tools.

Enzyme Inhibition and Receptor Binding Assays

Derivatives of the oxazole scaffold have been shown to interact with and inhibit various enzymes, which is a common mechanism for their biological effects. The oxazole ring and its substituents can fit into the active sites of enzymes or bind to allosteric sites, modulating their function. For example, some oxazole-containing compounds have been identified as inhibitors of carbonic anhydrase II, an enzyme relevant in conditions like glaucoma. nih.gov In the context of antibacterial action, derivatives of the related thiazole heterocycle have shown inhibitory activity against ecKAS III, an enzyme involved in fatty acid synthesis in E. coli. mdpi.com Such studies suggest that this compound derivatives could be rationally designed to target specific enzymes in pathogens.

Interaction with Biomolecules via Covalent Bonding of the Aldehyde Group

A key reactive feature of this compound is its aldehyde group. Aldehydes are electrophilic and can react with nucleophilic groups present in biomolecules, such as the amine groups on lysine (B10760008) residues or the thiol groups on cysteine residues within proteins. This reaction results in the formation of a stable covalent bond, for instance, a Schiff base with an amine. This covalent modification can irreversibly inhibit enzyme function or disrupt protein structure, leading to a potent and lasting biological effect. The ability of the aldehyde to act as a covalent binder is a significant aspect of the mechanism of action for this class of compounds.

Role as Biological Probes in Cellular Mechanism Elucidation

The structural and reactive properties of this compound derivatives make them suitable candidates for use as biological probes. For example, a related compound, 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, is utilized in biological research to help elucidate cellular mechanisms and interactions. nih.gov By incorporating reporter tags (like fluorescent dyes) or affinity labels, these molecules can be used to identify and study the function of their cellular targets, track their distribution within cells, and investigate specific biochemical pathways.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., DNA Topoisomerase I)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or DNA. This method provides critical insights into the molecular interactions that underpin a compound's biological activity.

While specific docking studies on this compound with DNA Topoisomerase I are not prominent, extensive research has been conducted on the docking of related heterocyclic compounds with DNA Topoisomerase II. nih.govnih.govresearchgate.net These studies serve as an excellent model for how such interactions can be investigated. For example, in silico analyses of δ-carboline derivatives with the ATP-binding site of α-Topo II have been performed to understand their anticancer activity. nih.govnih.govresearchgate.net These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. nih.gov Similar computational approaches have been applied to oxadiazole derivatives, which are also related to oxazoles, to predict their binding to the InhA enzyme in M. tuberculosis. mdpi.com These docking studies are instrumental in rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for a desired biological target.

Spectroscopic and Analytical Characterization Techniques for 5 Methyl 1,3 Oxazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 5-Methyl-1,3-oxazole-2-carbaldehyde.

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton on the oxazole (B20620) ring would also resonate in the aromatic region. The methyl group protons at the 5-position would show a characteristic singlet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often above δ 180 ppm. The carbons of the oxazole ring have distinct chemical shifts, and the methyl carbon appears at a much higher field.

For derivatives of this compound, such as those where the aldehyde is converted to an imine or other functional groups, the NMR spectra will show predictable changes. rsc.org For instance, the formation of an imine would result in the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Aldehyde-Containing Heterocycles

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Piperonyl aldehyde 9.80 (s, 1H), 7.53 (d, 1H), 7.31 (s, 1H), 7.13 (d, 1H), 6.17 (s, 2H) 190.9, 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3

Data sourced from representative literature for similar structural motifs. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp peak in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde group can also be observed as a weaker band around 2700-2850 cm⁻¹.

The oxazole ring itself will exhibit characteristic stretching vibrations for C=N and C-O bonds within the heterocyclic system, typically in the fingerprint region (below 1600 cm⁻¹). The methyl group will show C-H stretching and bending vibrations. For derivatives, changes in the IR spectrum can confirm chemical transformations. For example, the disappearance of the strong C=O aldehyde band and the appearance of a C=N stretching band would indicate the formation of a Schiff base. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures

Functional Group Characteristic Absorption Range (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1715
Aldehyde C-H Stretch 2700 - 2850
Aromatic C-H Stretch 3000 - 3100
C=N Stretch (Oxazole Ring) 1500 - 1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₅H₅NO₂), the expected monoisotopic mass is approximately 111.03 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum can help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO) or the methyl group (CH₃). The stability of the oxazole ring would likely result in its observation as a prominent fragment. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, to further aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺ 112.03931
[M+Na]⁺ 134.02125
[M-H]⁻ 110.02475

Predicted data from computational models. uni.lu

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to determine the empirical formula of the substance. For this compound, with a molecular formula of C₅H₅NO₂, the theoretical elemental composition can be calculated.

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to definitively establish the molecular formula.

**Table 4: Theoretical Elemental Composition of this compound (C₅H₅NO₂) **

Element Percentage (%)
Carbon (C) 54.05
Hydrogen (H) 4.54
Nitrogen (N) 12.61

Computational and Theoretical Studies on 5 Methyl 1,3 Oxazole 2 Carbaldehyde

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules with high accuracy. irjweb.comresearchgate.net For 5-Methyl-1,3-oxazole-2-carbaldehyde, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry in the ground state. irjweb.com

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The oxazole (B20620) ring is expected to be nearly planar, with specific bond lengths and angles dictated by the hybridization of the constituent atoms and the aromaticity of the ring. The presence of the methyl and carbaldehyde substituents introduces slight geometric distortions. For instance, the C-C bond connecting the aldehyde group to the oxazole ring and the C-C bond of the methyl group will have characteristic lengths reflecting their single-bond nature, while the C=O bond of the aldehyde will be significantly shorter.

Electronic structure analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For substituted oxazoles, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital. The methyl group (an electron-donating group) and the carbaldehyde group (an electron-withdrawing group) will influence the energies and localizations of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, particularly the aldehyde oxygen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 7.1.1: Predicted Geometrical Parameters for this compound (Illustrative Data) Based on DFT/B3LYP/6-311++G(d,p) calculations on similar oxazole derivatives. irjweb.comresearchgate.net

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond LengthO1-C2 (ring)~1.36 Å
Bond LengthC2-N3 (ring)~1.31 Å
Bond LengthN3-C4 (ring)~1.39 Å
Bond LengthC4-C5 (ring)~1.35 Å
Bond LengthC5-O1 (ring)~1.37 Å
Bond LengthC2-C(aldehyde)~1.47 Å
Bond LengthC(aldehyde)=O~1.21 Å
Bond LengthC5-C(methyl)~1.51 Å
Bond AngleC5-O1-C2~105°
Bond AngleO1-C2-N3~115°
Bond AngleC2-N3-C4~109°
Dihedral AngleO1-C2-C(ald)-O(ald)~180° (for planar conformer)

Table 7.1.2: Predicted Electronic Properties for this compound (Illustrative Data) Based on calculations for substituted oxazoles. researchgate.net

PropertyPredicted Value
HOMO Energy~ -9.1 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap (ΔE)~ 6.6 eV
Dipole Moment (μ)~ 3.5 D

Investigation of Conformational Preferences and Energetics

The presence of the rotatable single bond between the oxazole ring and the carbaldehyde group means that this compound can exist in different conformations. The two primary planar conformers are defined by the relative orientation of the aldehyde's C=O bond and the ring's nitrogen atom: one where the oxygen atom is pointing away from the ring nitrogen (anti-periplanar or trans-like) and one where it points towards it (syn-periplanar or cis-like).

Computational methods can be used to map the potential energy surface as a function of the dihedral angle describing this rotation. Such calculations typically reveal that the planar conformers are energy minima, while the perpendicular conformation represents the transition state for rotation. The energy difference between the conformers and the height of the rotational barrier are key findings. For similar heterocyclic aldehydes, the energy difference between the two planar conformers is often small, on the order of a few kcal/mol, with one being slightly more stable due to subtle steric or electrostatic interactions. researchgate.net The rotational barrier, which dictates the rate of interconversion at a given temperature, is also computationally accessible. researchgate.netmdpi.com

Table 7.2.1: Calculated Conformational Energetics (Illustrative Data) Based on studies of similar aromatic aldehydes. researchgate.net

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
anti-periplanar0.0 (most stable)\multirow{2}{*}{~7-9}
syn-periplanar~0.5 - 1.5

Prediction of Molecular Interactions and Binding Affinities through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol or an inhibitory constant, Ki). A more negative binding energy suggests a more favorable interaction. Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.com

For this compound, the aldehyde group's oxygen atom can act as a hydrogen bond acceptor, while the C-H proton of the aldehyde could potentially act as a weak hydrogen bond donor. The nitrogen atom in the oxazole ring is a potential hydrogen bond acceptor. nih.gov The methyl group can participate in hydrophobic interactions, and the aromatic oxazole ring can engage in π-π or π-cation interactions with appropriate residues in a protein's active site. mdpi.com For example, docking studies of similar oxazole derivatives against targets like tubulin or various kinases have shown the importance of these interactions in determining binding affinity. nih.gov

Table 7.3.1: Illustrative Molecular Docking Results for an Oxazole Derivative Hypothetical docking against a generic kinase active site. researchgate.net

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compoundKinase XYZ-7.5Lysine (B10760008), Aspartate, Leucine, PhenylalanineH-bond with Lys (aldehyde O), H-bond with Asp (ring N), Hydrophobic contact with Leu (methyl group), π-π stacking with Phe (oxazole ring)

Studies on Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. This includes identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. nih.govrsc.org

For this compound, a key reaction is the nucleophilic addition to the electrophilic carbon of the aldehyde group. Computational studies can model the approach of a nucleophile (e.g., a Grignard reagent, an amine, or a hydride) to the carbonyl carbon. By calculating the energy along the reaction coordinate, a transition state structure can be located and its energy (the activation energy) determined. This provides insight into the reaction's feasibility and rate.

For example, a theoretical study on the reaction of 5-alkoxyoxazoles with aldehydes has shown that such reactions can proceed through complex pathways involving Diels-Alder additions followed by ring-opening and ring-closing steps. nih.gov DFT calculations were used to determine the activation barriers for each step, explaining why the reaction may or may not proceed under thermal conditions. nih.gov Similar methods could be applied to study the reactivity of the aldehyde group in this compound with various reagents.

Table 7.4.1: Calculated Activation Energies for a Hypothetical Reaction (Illustrative Data) Nucleophilic addition of a generic nucleophile (Nu⁻) to the aldehyde.

Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Step 1Approach of Nu⁻ to the carbonyl carbon~10-15
Step 2Formation of the tetrahedral intermediate-

Analysis of Electronic Effects (e.g., Hyperconjugation) and Dipole Moments in Oxazole Rings

The substituents on the oxazole ring significantly influence its electronic properties. The methyl group at the C5 position is an electron-donating group, primarily through an inductive effect and hyperconjugation. youtube.com Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the oxazole ring. youtube.com This effect can stabilize the molecule and influence charge distribution.

The carbaldehyde group at the C2 position is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its resonance-withdrawing capability. This makes the C2 position of the ring and the carbonyl carbon highly electrophilic.

Table 7.5.1: Calculated Net Atomic Charges (Mulliken) for Substituted Oxazoles (Illustrative Data) Based on DFT calculations on similar systems. researchgate.net

AtomPredicted Net Charge (e)
O1 (ring)~ -0.45
C2 (ring)~ +0.30
N3 (ring)~ -0.25
C4 (ring)~ +0.05
C5 (ring)~ -0.10
O (aldehyde)~ -0.55
C (aldehyde)~ +0.40

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and analysis. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. github.iobohrium.com These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure. The predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton (highly deshielded), the C4-H proton on the oxazole ring, and the methyl protons. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbonyl carbon, the five carbons of the substituted oxazole ring, and the methyl carbon.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of major absorption bands in an IR spectrum. ijcps.org For this compound, strong characteristic bands would be predicted for the C=O stretch of the aldehyde (typically around 1700 cm⁻¹), C=N stretching of the oxazole ring, and C-H stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) corresponding to transitions such as n→π* and π→π*, providing insight into the molecule's chromophores.

Table 7.6.1: Predicted Spectroscopic Data for this compound (Illustrative) Based on computational methods and typical values for similar structures. researchgate.netgithub.ioijcps.org

Spectroscopy TypeParameterPredicted Value
¹H NMRδ (aldehyde-H)9.5 - 10.0 ppm
¹H NMRδ (ring C4-H)7.5 - 8.0 ppm
¹H NMRδ (methyl-H)2.3 - 2.8 ppm
¹³C NMRδ (C=O)180 - 190 ppm
¹³C NMRδ (ring C2)155 - 165 ppm
IRν (C=O stretch)~1705 cm⁻¹
IRν (C=N stretch)~1610 cm⁻¹
UV-Visλmax (π→π*)~270 nm

Advanced Research Directions and Future Perspectives in 5 Methyl 1,3 Oxazole 2 Carbaldehyde Chemistry

Greener Pathways: The Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally friendly and efficient methods. ijpsonline.com

Eco-Friendly Catalytic Systems for Oxazole Synthesis

Traditional methods for synthesizing oxazoles often involve harsh reaction conditions and the use of hazardous reagents. ijpsonline.com Modern research is focused on the development of eco-friendly catalytic systems that offer milder reaction conditions, reduced waste, and higher yields. Various approaches, such as microwave-assisted and ultrasound-mediated synthesis, are being explored to achieve these goals. mdpi.com The van Leusen reaction, a key method for producing 5-substituted oxazoles from aldehydes, has been adapted to use greener media like water and catalytic amounts of base, significantly improving its environmental footprint. nih.gov Furthermore, the use of solid acid catalysts is gaining traction as they are often safer, more cost-effective, and water-tolerant. researchgate.net

Catalytic systems that have shown promise for the synthesis of related heterocyclic compounds and could be adapted for 5-Methyl-1,3-oxazole-2-carbaldehyde include:

Catalyst TypeReactionAdvantages
Silica Gel SupportedCycloisomerization of propargylic amidesVersatile for producing polysubstituted oxazoles
Nickel CatalystSuzuki-Miyaura couplingProduces 2,4,5-trisubstituted oxazoles with high yields
Palladium/Copper CatalystDirect arylationEnables synthesis of 2,4-disubstituted oxazoles
Visible-light PhotocatalysisOxidative cyclization of α-bromo ketones and benzylaminesMetal-free, sustainable, and occurs at room temperature organic-chemistry.org

The Rise of Magnetic Nanocatalysts

Magnetic nanocatalysts are at the forefront of green chemistry, offering a highly efficient and recyclable solution for organic synthesis. tandfonline.com These catalysts, often composed of a magnetic core (like iron oxide) coated with a catalytic material, can be easily separated from the reaction mixture using an external magnet, simplifying purification and reducing waste. researchgate.nettandfonline.com They also boast a high surface-area-to-volume ratio, which enhances their catalytic activity. tandfonline.com

Several magnetic nanocatalysts have been successfully employed in the synthesis of various heterocyclic compounds, including those with structures similar to oxazoles. researchgate.netresearchgate.netnih.gov For instance, a copper(II)-aminotetrazole complex immobilized on silica-coated Fe3O4 nanoparticles has been used for the synthesis of arylaminotetrazoles. researchgate.net While direct application to this compound is still an area for exploration, the success of these catalysts in related syntheses suggests a promising future for their use in producing this compound and its derivatives.

Smart Design: Engineering Biologically Active Oxazole Derivatives with Enhanced Potency

The rational design of new drug candidates often involves modifying a lead compound to improve its biological activity and pharmacokinetic properties. For this compound, structure-activity relationship (SAR) studies are crucial for understanding how modifications to its methyl and aldehyde groups affect its therapeutic potential.

Molecular modeling and in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties are powerful tools in this process, allowing researchers to predict the biological activity of new derivatives before they are synthesized. ekb.eg For example, in a study on oxazole derivatives as cyclooxygenase inhibitors, molecular docking was used to predict the binding potency of various derivatives within the active sites of COX-1 and COX-2 enzymes. ekb.eg

Future research will likely focus on synthesizing and testing a variety of derivatives of this compound to explore their potential as antimicrobial, antifungal, and anticancer agents.

The Oxazole Pharmacophore: A Key to Drug Discovery and Development

A pharmacophore is the part of a molecule that is responsible for its biological activity. The oxazole ring is a well-established pharmacophore, present in a number of clinically approved drugs. researchgate.net Its ability to participate in various non-covalent interactions allows it to bind to a wide range of biological targets, including enzymes and receptors. nih.gov

The discovery of oxazole and triazole derivatives as potent and selective S1P1 agonists through pharmacophore-guided design highlights the potential of this approach. nih.gov Similarly, oxazole-based oxadiazole derivatives have shown promise as anti-leukemic agents. nih.gov The aldehyde group of this compound can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of specific biochemical pathways.

A Strategic Approach to Overcoming Microbial Resistance

The rise of antibiotic-resistant bacteria is a major global health crisis, necessitating the development of new antimicrobial agents. nih.gov The synthesis of novel heterocyclic compounds is a key strategy in this effort. Oxazole derivatives have demonstrated significant potential in overcoming microbial resistance. researchgate.net

For example, certain phenylthiazole derivatives, which share structural similarities with oxazoles, have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of new derivatives of this compound could lead to the discovery of compounds that are effective against drug-resistant strains of bacteria. Research in this area may involve combining the oxazole scaffold with other pharmacophores to create hybrid molecules with enhanced therapeutic potential. researchgate.net

Beyond Medicine: Integration with Materials Science for Advanced Applications

The unique chemical and physical properties of oxazole derivatives make them attractive candidates for applications in materials science.

Polymers

The oxazole ring can be incorporated into polymer chains to create materials with specific properties. For example, vanadium complexes with ligands containing 1,3-oxazole and 4,5-dihydro-1,3-oxazole motifs have been used as catalysts in ethylene (B1197577) polymerization. The position of methyl substituents on the oxazole ring was found to significantly impact the properties of the resulting copolymers. While not directly involving this compound, this research demonstrates the potential for using oxazole derivatives in polymer synthesis.

Fluorescent Dyes

The heterocyclic structure of oxazoles can impart fluorescent properties, making them useful in the development of dyes for imaging applications in microscopy and other biological studies. chemimpex.com The specific compound 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, a close relative of the subject of this article, is utilized in creating fluorescent dyes. chemimpex.com This suggests that this compound could also serve as a valuable precursor in the synthesis of novel fluorescent materials.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-1,3-oxazole-2-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve refluxing precursors in acetic acid with catalysts like sodium acetate. For example, analogous oxazole derivatives are synthesized by refluxing a mixture of aldehyde precursors and amines in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purity can be monitored via HPLC or TLC.

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires high-resolution single crystals, and refinement should adhere to metrics like R-factor < 5% .
  • Spectroscopy : Combine 1^1H/13^13C NMR (to confirm aldehyde and methyl groups), IR (C=O stretch at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation or skin contact .
  • Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can the conformational flexibility of the oxazole ring in this compound be analyzed?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For a five-membered oxazole ring, calculate the puckering amplitude (qq) and phase angle (ϕ\phi) using Cartesian coordinates from crystallographic data. Software like ORTEP-3 can visualize deviations from planarity .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Compare experimental (XRD) and computed bond lengths/angles to validate accuracy. Use Gaussian or ORCA software packages .

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

  • Synthesize derivatives by modifying the methyl or aldehyde groups.
  • Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). Correlate activity with electronic (Hammett σ) or steric (Taft EsE_s) parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.